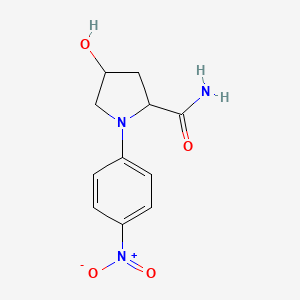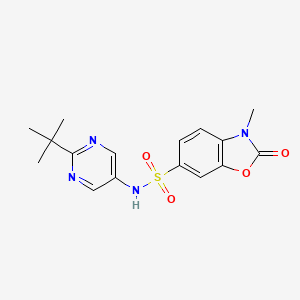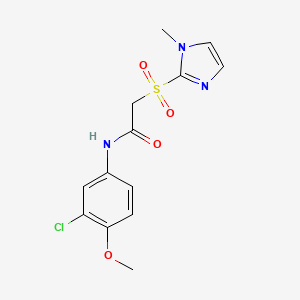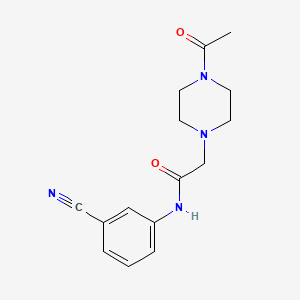
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity in the central nervous system.
Wirkmechanismus
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The binding of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide to the allosteric site of mGluR4 enhances the receptor's response to glutamate, resulting in the inhibition of neurotransmitter release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, such as the reduction of dopamine release in the striatum, the modulation of synaptic plasticity, and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for mGluR4, which allows for the selective modulation of this receptor subtype without affecting other glutamate receptors. However, one of the limitations of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, such as the development of more efficient synthesis methods, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 could lead to the development of novel therapies for various neurological disorders.
Synthesemethoden
The synthesis of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide involves the condensation of 4-nitrobenzaldehyde with hydroxyproline in the presence of acetic anhydride and acetic acid. The resulting product is then reduced with sodium borohydride to yield 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to reduce the release of dopamine in the striatum, which is implicated in the pathophysiology of Parkinson's disease. Additionally, 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(16)10-5-9(15)6-13(10)7-1-3-8(4-2-7)14(17)18/h1-4,9-10,15H,5-6H2,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUVQXRTJGBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)

![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)



![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)